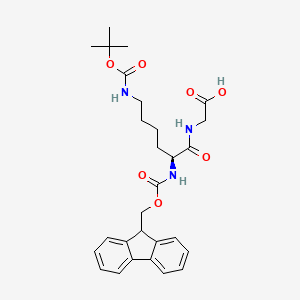

Fmoc-L-Lys(Boc)-Gly-OH

Description

Contextualization within Solid-Phase Peptide Synthesis (SPPS) Methodologies

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide production. creative-peptides.com This technique involves building a peptide chain step-by-step while it is attached to a solid support, typically a resin. bachem.com This approach simplifies the purification process, as reagents and byproducts can be easily washed away after each step. bachem.com Fmoc-L-Lys(Boc)-Gly-OH is a building block routinely used in SPPS, particularly with resins like Wang and Rink, for coupling to the growing peptide chain. p3bio.com

The foundation of SPPS was laid by R. Bruce Merrifield, who developed the initial concept in 1963 using the Boc protecting group strategy. peptide.com This method, however, required the use of harsh acids like hydrogen fluoride (B91410) for the final cleavage of the peptide from the resin. altabioscience.com A significant advancement came in 1970 with the introduction of the base-labile Fmoc protecting group by Carpino and Han. peptide.comnih.gov The Fmoc/tBu strategy, developed in 1978, offered a milder and more versatile alternative. peptide.com This method uses a base, typically piperidine (B6355638), to remove the temporary Fmoc group, while the more permanent side-chain protecting groups (like Boc) and the resin linkage are cleaved with a milder acid, such as trifluoroacetic acid (TFA). altabioscience.combeilstein-journals.org This "orthogonality" of protecting groups was a major breakthrough, allowing for the synthesis of more complex and modified peptides, such as those with glycosylation or phosphorylation, which are often unstable under the harsh conditions of the Boc/Bzl strategy. nih.gov The milder conditions and suitability for automation led to the widespread adoption of Fmoc-based SPPS in both academic and industrial settings. altabioscience.comnih.gov

Orthogonal protection is a fundamental concept in multi-step organic synthesis, particularly in peptide chemistry. fiveable.menih.gov It involves the use of multiple protecting groups that can be removed under different chemical conditions without affecting each other. fiveable.meiris-biotech.de This allows for the selective deprotection and modification of specific functional groups within a molecule. organic-chemistry.org

In the context of this compound, the Fmoc and Boc groups exemplify an orthogonal pair. The Fmoc group protects the alpha-amino group of the lysine (B10760008) and is removed by a base (like piperidine), allowing for the elongation of the peptide chain. ontosight.aip3bio.com The Boc group, on the other hand, protects the side-chain amino group of lysine and is stable to the basic conditions used for Fmoc removal. ontosight.aip3bio.com It is typically removed at the end of the synthesis using an acid like TFA. p3bio.com This orthogonal strategy ensures that the side chain of lysine does not participate in unwanted side reactions during peptide chain elongation and allows for the precise construction of the desired peptide sequence. altabioscience.comnih.gov The combination of Fmoc for temporary Nα-protection and acid-labile groups like Boc and tert-butyl (tBu) for side-chain protection is the most commonly used orthogonal strategy in modern SPPS. biosynth.comiris-biotech.de

Significance of this compound as a Protected Dipeptide Building Block

The use of pre-formed dipeptide building blocks like this compound offers several advantages in SPPS. chemimpex.comiris-biotech.de It allows for the direct incorporation of a two-amino-acid unit into the growing peptide chain, which can enhance the efficiency and purity of the final product. chemimpex.com

The strategic use of protected dipeptides like this compound is instrumental in the synthesis of complex peptide architectures. chemimpex.com The lysine residue, with its reactive side-chain amino group, is a common site for modifications such as branching, cyclization, or the attachment of labels like fluorescent dyes or biotin. peptide.compeptide.com The orthogonal protection offered by the Boc group on the lysine side chain in this dipeptide allows for the selective deprotection and modification of this site while the peptide is still attached to the resin. peptide.com This capability is crucial for creating sophisticated peptide structures with specific functionalities. For instance, it enables the synthesis of peptide-based nanomaterials and drug delivery systems where precise molecular engineering is required. pubcompare.ai The ability to introduce specific modifications at defined positions is essential for developing novel therapeutic peptides and research tools. chemimpex.com

Properties

IUPAC Name |

2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]amino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H35N3O7/c1-28(2,3)38-26(35)29-15-9-8-14-23(25(34)30-16-24(32)33)31-27(36)37-17-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h4-7,10-13,22-23H,8-9,14-17H2,1-3H3,(H,29,35)(H,30,34)(H,31,36)(H,32,33)/t23-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTUSIHMSJBVWSZ-QHCPKHFHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCC(C(=O)NCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)NCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H35N3O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

525.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Protocols Employing Fmoc L Lys Boc Gly Oh

Principles of Fmoc-based Solid-Phase Peptide Synthesis (SPPS) utilizing Fmoc-L-Lys(Boc)-Gly-OH

Fmoc-based SPPS is a cornerstone of peptide synthesis, prized for its mild deprotection conditions which are compatible with a wide range of sensitive amino acid modifications. nih.govlifetein.com The use of this compound within this methodology allows for the efficient incorporation of a Lys-Gly motif, a common sequence in biologically active peptides. The Boc group on the lysine (B10760008) side-chain remains intact during the repetitive base-mediated cleavage of the N-terminal Fmoc group, ensuring the integrity of the growing peptide chain. p3bio.compeptide.com

Resin Selection and Functionalization for Peptide Elongation

The success of Fmoc-SPPS is critically dependent on the choice of a solid support, or resin. The resin acts as an insoluble anchor to which the first amino acid is attached, allowing for the easy removal of excess reagents and byproducts through simple filtration and washing steps. peptide.comlifetein.com For the synthesis of peptides with a C-terminal carboxyl group, resins such as Wang resin are commonly employed. p3bio.compeptide.com Alternatively, for the synthesis of peptide amides, Rink amide resin is a popular choice. p3bio.comnih.gov

The initial attachment, or anchoring, of the first Fmoc-protected amino acid to the resin is a critical step. For hydroxyl-functionalized resins like Wang resin, coupling is often facilitated by reagents like DIC/HOBt with a catalytic amount of 4-(N,N-dimethylamino)pyridine (DMAP). peptide.com Another effective method involves the use of 2,4,6-mesitylenesulfonyl-3-nitro-1,2,4-triazole (MSNT) in the presence of 1-methylimidazole (B24206) (MeIm), which can lead to high yields while minimizing side reactions. embrapa.br

General Cycle of Fmoc-SPPS for Dipeptide Incorporation

The incorporation of this compound, or any Fmoc-protected amino acid, into a growing peptide chain follows a well-defined cyclical process: peptide.comlifetein.com

Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed. This is typically achieved by treatment with a solution of a secondary amine, most commonly 20-50% piperidine (B6355638) in a solvent like dimethylformamide (DMF). lifetein.comchempep.com The basic conditions cleave the Fmoc group, liberating a free N-terminal amine on the peptide. peptide.com The dibenzofulvene byproduct of this reaction is scavenged by piperidine to prevent its reaction with the newly deprotected amine. peptide.comchempep.com

Washing: Following deprotection, the resin is thoroughly washed to remove the piperidine, the Fmoc-piperidine adduct, and any other soluble byproducts. This washing step is crucial to ensure a clean coupling reaction in the subsequent step. lifetein.com

Coupling: The this compound is "activated" and then added to the resin-bound peptide. This activation step converts the carboxylic acid of the dipeptide into a more reactive species, facilitating the formation of a new peptide bond with the free N-terminal amine on the resin. bachem.comiris-biotech.de The reaction is typically carried out in a suitable solvent like DMF. embrapa.br

Washing: A final washing step removes any unreacted dipeptide, coupling reagents, and soluble byproducts, leaving the elongated peptide-resin ready for the next cycle of deprotection and coupling. lifetein.com

This cycle is repeated until the desired peptide sequence is assembled. peptide.com

Peptide Coupling Strategies and Reagents for this compound

The formation of the amide bond between the activated carboxyl group of the incoming amino acid and the N-terminal amine of the growing peptide chain is the central event in peptide synthesis. bachem.comiris-biotech.de The choice of coupling reagent is critical for achieving high yields and minimizing side reactions, particularly racemization. bachem.comacs.org

Carbodiimide-based Coupling Agents (e.g., DIC, DCC)

Carbodiimides are a class of reagents that facilitate the formation of peptide bonds by activating the carboxylic acid group. bachem.comwikipedia.org

N,N'-Dicyclohexylcarbodiimide (DCC): One of the earliest and most widely used coupling reagents. peptide.combachem.com However, its use in SPPS is limited because the byproduct, dicyclohexylurea (DCU), is poorly soluble and can precipitate on the resin, hindering subsequent reactions. peptide.combachem.com

N,N'-Diisopropylcarbodiimide (DIC): A liquid carbodiimide (B86325) that is easier to handle than DCC. wikipedia.org The byproduct, diisopropylurea, is more soluble in common SPPS solvents, making DIC a more suitable choice for solid-phase synthesis. peptide.comwikipedia.org

A significant drawback of carbodiimide-mediated coupling is the risk of racemization of the activated amino acid. peptide.comwikipedia.org This can be largely suppressed by the addition of additives. peptide.comwikipedia.org Another potential side reaction is the dehydration of asparagine and glutamine side chains to form nitriles, although this can be prevented by using appropriate side-chain protecting groups. peptide.combachem.com

| Coupling Agent | Key Characteristics | Byproduct Solubility in SPPS Solvents | Primary Application |

|---|---|---|---|

| DCC (N,N'-Dicyclohexylcarbodiimide) | Solid, historically significant | Poor (Dicyclohexylurea) | Solution-phase synthesis peptide.com |

| DIC (N,N'-Diisopropylcarbodiimide) | Liquid, easier to handle | Good (Diisopropylurea) | Solid-phase peptide synthesis peptide.comwikipedia.org |

Additives and Catalysts in Coupling Reactions (e.g., HOBt, HOAt, Oxyma)

Additives are frequently included in coupling reactions to enhance reaction rates and, most importantly, to suppress racemization. peptide.combachem.com They work by reacting with the activated intermediate (e.g., the O-acylisourea formed with carbodiimides) to generate a less reactive but more stable active ester, which then cleanly reacts with the amine component. wikipedia.orgnih.gov

1-Hydroxybenzotriazole (B26582) (HOBt): The classic and most widely used additive, HOBt effectively minimizes racemization in carbodiimide-mediated couplings. peptide.comnih.gov Many modern coupling reagents, like HBTU and PyBOP, are based on HOBt. sigmaaldrich.com

1-Hydroxy-7-azabenzotriazole (HOAt): More reactive than HOBt, HOAt provides faster coupling rates and is more effective at suppressing racemization. wikipedia.orgnih.gov HATU is the corresponding HOAt-based coupling reagent. bachem.com

Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma): Developed as a non-explosive alternative to HOBt and HOAt, Oxyma has proven to be a highly efficient additive. bachem.combiosyn.com It offers high coupling efficiency with low racemization and is considered a "greener" alternative due to its enhanced safety profile. biosyn.comluxembourg-bio.com COMU is a popular uronium salt derived from Oxyma. acs.orgluxembourg-bio.com

| Additive | Key Characteristics | Safety Profile | Corresponding Coupling Reagent Example |

|---|---|---|---|

| HOBt | Classic additive, effectively suppresses racemization. peptide.comnih.gov | Potentially explosive. bachem.comiris-biotech.de | HBTU sigmaaldrich.com |

| HOAt | More reactive than HOBt, faster coupling. wikipedia.orgnih.gov | Potentially explosive. bachem.com | HATU bachem.com |

| Oxyma | Non-explosive, "greener" alternative, high efficiency. bachem.combiosyn.com | Safer than HOBt/HOAt. biosyn.comluxembourg-bio.com | COMU acs.orgluxembourg-bio.com |

Compound Names

| Abbreviation/Name | Full Chemical Name |

|---|---|

| Boc | tert-butyloxycarbonyl |

| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (B91526) |

| DCC | N,N'-Dicyclohexylcarbodiimide |

| DIC | N,N'-Diisopropylcarbodiimide |

| DMAP | 4-(N,N-dimethylamino)pyridine |

| DMF | Dimethylformamide |

| Fmoc | 9-fluorenylmethoxycarbonyl |

| This compound | N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-epsilon-tert-butyloxycarbonyl-L-lysinyl-glycine |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate |

| HBTU | N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate |

| HOAt | 1-Hydroxy-7-azabenzotriazole |

| HOBt | 1-Hydroxybenzotriazole |

| MeIm | 1-methylimidazole |

| MSNT | 2,4,6-mesitylenesulfonyl-3-nitro-1,2,4-triazole |

| Oxyma | Ethyl 2-cyano-2-(hydroxyimino)acetate |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate |

Mechanistic Insights into Peptide Bond Formation

The formation of a peptide bond is a condensation reaction between the carboxyl group of one amino acid and the amino group of another. wikipedia.org In the context of SPPS using this compound, the carboxyl group of this dipeptide is activated to facilitate its reaction with the free N-terminal amine of the growing peptide chain attached to a solid support. nih.gov

A common method for activating the carboxylic acid is the use of carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). researchgate.netlibretexts.org The mechanism, while not fully elucidated, is understood to proceed through several key steps. peptide.com Initially, the carboxylic acid reacts with the carbodiimide to form a highly reactive O-acylisourea intermediate. peptide.comwikipedia.org This intermediate can then follow one of two main pathways:

Direct Aminolysis: The O-acylisourea intermediate can be directly attacked by the nucleophilic amino group of the resin-bound peptide, forming the desired peptide bond and releasing a urea (B33335) byproduct. peptide.comnih.gov

Anhydride (B1165640) Formation: Alternatively, the O-acylisourea can react with a second molecule of the carboxylic acid to form a symmetric anhydride. peptide.comwikipedia.org This anhydride is then susceptible to nucleophilic attack by the amine, yielding the peptide bond. Evidence suggests this is a prominent pathway in solid-phase synthesis. peptide.com

To minimize side reactions, such as the rearrangement of the O-acylisourea to an unreactive N-acylurea, additives like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (OxymaPure) are often included. researchgate.netpeptide.com These additives react with the O-acylisourea to form an active ester that is more stable and less prone to rearrangement, yet still sufficiently reactive to form the amide bond. peptide.com

Deprotection Chemistry and Conditions for this compound Derived Peptides

The use of orthogonal protecting groups, the base-labile Fmoc group and the acid-labile Boc group, is a cornerstone of modern peptide synthesis, allowing for selective deprotection at different stages of the synthesis. wikipedia.orgtotal-synthesis.com

Nα-Fmoc Group Removal: Base-Labile Deprotection

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is employed as a temporary protecting group for the α-amino group of the incoming amino acid. wikipedia.org Its removal is a critical step that must be efficient to ensure high-quality peptide synthesis. nih.gov

The standard and most widely used method for Fmoc deprotection is treatment with a solution of piperidine, typically 20% in N,N-dimethylformamide (DMF). wikipedia.orgiris-biotech.de The mechanism of Fmoc removal by piperidine is a two-step process. nih.govrsc.org First, the piperidine, acting as a base, abstracts the acidic proton on the fluorenyl ring system of the Fmoc group. This leads to a β-elimination reaction, releasing the free amine, carbon dioxide, and a reactive electrophile called dibenzofulvene (DBF). peptide.com The second crucial role of piperidine is to act as a nucleophile, trapping the DBF to form a stable adduct, thereby preventing it from reacting with the newly deprotected amine or other nucleophilic residues in the peptide chain. peptide.comtotal-synthesis.com

While piperidine is highly effective, concerns over its toxicity and regulatory restrictions have prompted research into alternative bases. nih.goviris-biotech.de Several alternatives have been investigated, including:

4-methylpiperidine: This base has shown comparable efficiency to piperidine for Fmoc removal. iris-biotech.descielo.org.mx

Piperazine: While it can be used, it may exhibit slower deprotection kinetics compared to piperidine. nih.govrsc.org

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): DBU is a much stronger, non-nucleophilic base that can remove the Fmoc group significantly faster than piperidine. iris-biotech.depeptide.com However, since it is non-nucleophilic, it cannot scavenge the DBF byproduct, necessitating the addition of a scavenger like piperidine in small amounts. peptide.com

Pyrrolidine: Identified as an efficient base that can enable Fmoc removal in less polar solvent mixtures. acs.org

3-(diethylamino)propylamine (DEAPA): A viable alternative that can minimize certain side reactions. rsc.org

| Base | Typical Concentration | Key Characteristics | Reference |

|---|---|---|---|

| Piperidine | 20% in DMF | Standard reagent, acts as both base and scavenger. | wikipedia.orgiris-biotech.de |

| 4-Methylpiperidine | Not specified | Comparable efficiency to piperidine. | iris-biotech.descielo.org.mx |

| Piperazine | 5% with 1% DBU and 1% formic acid in DMF | Alternative to piperidine, can be slower. | wikipedia.orgrsc.org |

| DBU | Not specified | Faster deprotection, non-nucleophilic (requires a scavenger). | iris-biotech.depeptide.com |

| Pyrrolidine | Not specified | Effective in less polar solvents. | acs.org |

| DEAPA | Not specified | Can minimize side reactions. | rsc.org |

The cleavage of the Fmoc group follows an E1cB (Elimination Unimolecular conjugate Base) mechanism, where the initial proton abstraction is the rate-determining step. rsc.org The efficiency and speed of this reaction are influenced by several factors, including the base used, its concentration, and the solvent.

With 20% piperidine in DMF, the half-life (t1/2) for Fmoc removal from a resin-bound amino acid is approximately 6-7 seconds, achieving over 99.9% deprotection within about 1.5 minutes. wikipedia.orgrsc.org Lower concentrations of piperidine, such as 5%, result in a longer time required for complete deprotection. scielo.org.mx For instance, one study found that with 5% piperidine, complete removal was achieved in 3 minutes in solution. researchgate.net

The reaction kinetics can be monitored by observing the UV absorbance of the dibenzofulvene-piperidine adduct. peptide.com Some automated synthesizers use this feature to ensure complete deprotection before proceeding to the next coupling step. peptide.com

| Piperidine Concentration (% v/v) | Time (min) | Fmoc Removal (%) | Reference |

|---|---|---|---|

| 1% | 1 | 5.2 | scielo.org.mx |

| 3 | 33.4 | ||

| 5 | 49.6 | ||

| 2% | 1 | 12.9 | scielo.org.mx |

| 3 | 63.3 | ||

| 5 | 87.9 | ||

| 5% | 3 | >99 | researchgate.net |

| 20% | 3 | >99 | researchgate.net |

As mentioned, the dibenzofulvene (DBF) molecule generated during Fmoc deprotection is a reactive electrophile. peptide.com If not effectively trapped, it can undergo Michael-type addition with the free amine of the deprotected peptide, leading to chain termination. acs.org Secondary amines like piperidine and morpholine (B109124) are particularly effective because they serve the dual purpose of cleaving the Fmoc group and scavenging the DBF by forming a stable adduct. total-synthesis.comscielo.org.mx

In situations where a non-nucleophilic base like DBU is used for deprotection, or if the primary scavenger is inefficient, other scavenging agents can be added. These include thiols like n-octanethiol. chimia.chresearchgate.net The formation of the DBF-piperidine adduct is advantageous as it is soluble and easily washed away from the resin-bound peptide. scielo.org.mx

Nε-Boc Group Removal: Acid-Labile Deprotection

The tert-butyloxycarbonyl (Boc) group is used for the "permanent" protection of the ε-amino group of the lysine side chain during the entire synthesis process. p3bio.compeptide.com It is stable to the basic conditions used for Fmoc removal, demonstrating the orthogonality of the Fmoc/tBu protection strategy. wikipedia.orgtotal-synthesis.com

The Boc group is removed at the final stage of peptide synthesis, concurrently with the cleavage of the peptide from the resin, using a strong acid. genscript.com The most common reagent for this purpose is trifluoroacetic acid (TFA). genscript.commasterorganicchemistry.com The mechanism involves the protonation of the carbonyl oxygen of the carbamate (B1207046) by the strong acid. This is followed by the fragmentation of the protecting group, which releases the free amine, carbon dioxide, and a stable tert-butyl cation. total-synthesis.comgenscript.com This cation subsequently deprotonates to form gaseous isobutene. total-synthesis.com

A significant challenge during Boc deprotection is the reactivity of the liberated tert-butyl cations. These electrophilic species can react with nucleophilic side chains of certain amino acids like tryptophan, tyrosine, and methionine, leading to undesired side products. peptide.com To prevent these side reactions, scavengers are included in the cleavage cocktail. Common scavengers include water, phenol (B47542), thioanisole, and 1,2-ethanedithiol (B43112) (EDT). peptide.comnih.gov A widely used cleavage mixture, known as "Reagent K," consists of TFA, phenol, water, thioanisole, and EDT, and has been shown to be highly effective in suppressing a variety of side reactions. nih.gov

Trifluoroacetic Acid (TFA)-mediated Cleavage Conditions

The tert-butyloxycarbonyl (Boc) group protecting the ε-amino function of the lysine residue in this compound is engineered to be stable during the repetitive Nα-Fmoc group removal with piperidine but is readily cleaved under acidic conditions. p3bio.com Trifluoroacetic acid (TFA) is the standard reagent for this purpose, typically employed at the final stage of SPPS to simultaneously cleave the peptide from the resin support and remove acid-labile side-chain protecting groups, including the Boc group from lysine. peptide.comresearchgate.net

The cleavage of the Boc group proceeds via an SN1-type mechanism, where the protonated protecting group dissociates to form a stable tert-butyl cation. peptide.com The conditions for TFA-mediated cleavage must be carefully optimized based on the peptide's sequence and the type of solid-phase support used. For standard resins like Wang or Rink Amide, a high concentration of TFA is necessary for efficient cleavage and deprotection. peptide.compeptide.com

Commonly used TFA cleavage cocktails are mixtures of TFA with various scavengers to prevent side reactions. The reaction is typically carried out at room temperature for a duration of 1 to 4 hours. sigmaaldrich.comthermofisher.com Incomplete removal of protecting groups can occur, especially in long or complex peptides, and may necessitate extended cleavage times or a second treatment with a fresh cleavage cocktail. sigmaaldrich.com

Table 1: Representative TFA Cleavage Cocktails for Boc Deprotection

| Reagent Cocktail | Composition (v/v) | Application Notes | Reference(s) |

|---|---|---|---|

| Reagent R | TFA/Thioanisole/EDT/Anisole (90:5:3:2) | A common general-purpose cocktail for peptides containing multiple sensitive residues. | researchgate.net |

| Reagent K | TFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5) | Useful for peptides with Arg(Mtr) or for optimizing deprotection of complex peptides. | researchgate.net |

| Reagent B | TFA/Phenol/Water/TIS (88:5:5:2) | Recommended when Trp(Boc) is present to minimize side reactions. | researchgate.net |

| Standard TFA | TFA/Water (95:5) | A basic cocktail suitable for simple peptides without sensitive residues like Cys, Met, or Trp. | sigmaaldrich.com |

| Mild TFA Cleavage | TFA/DCM (1:99) | Used for cleavage from highly acid-sensitive resins like 2-chlorotrityl to yield protected peptide fragments where the Lys(Boc) would remain intact. | sigmaaldrich.comresearchgate.net |

TFA: Trifluoroacetic Acid, EDT: 1,2-Ethanedithiol, TIS: Triisopropylsilane, DCM: Dichloromethane (B109758).

Role of Scavengers in Side-Chain Deprotection

During the TFA-mediated cleavage of the Boc group from the lysine side chain, a highly reactive tert-butyl carbonium ion is generated. peptide.com This electrophilic species can readily alkylate nucleophilic residues within the peptide sequence, leading to undesired and often irreversible modifications. Amino acids with particularly susceptible side chains include tryptophan (alkylation of the indole (B1671886) ring) and tyrosine (alkylation of the phenol ring). peptide.comresearchgate.net Methionine can also be oxidized during cleavage. peptide.com

To prevent these side reactions, scavengers are added to the cleavage cocktail. These are nucleophilic compounds that act as "cation traps," reacting with and quenching the liberated carbocations before they can modify the peptide. researchgate.net The choice of scavengers is dictated by the amino acid composition of the peptide.

Water : Often included at a low percentage (2.5-5%) to decrease the activity of TFA and to act as a scavenger.

Triisopropylsilane (TIS) : A highly effective reducing scavenger that efficiently quenches trityl cations and prevents oxidation of tryptophan. sigmaaldrich.comsigmaaldrich.com It is a non-odorous and effective substitute for thiols. sigmaaldrich.com

1,2-Ethanedithiol (EDT) : A thiol-based scavenger that is particularly effective at preventing tryptophan oxidation and assists in the removal of trityl groups from cysteine. sigmaaldrich.com

Thioanisole : Helps to prevent the reattachment of protecting groups and minimizes side reactions involving arginine residues. researchgate.netmerckmillipore.com

Phenol : Can protect tyrosine and tryptophan residues from alkylation. sigmaaldrich.com

Table 2: Common Scavengers and Their Functions in Deprotection

| Scavenger | Target Reactive Species | Protects Against | Reference(s) |

|---|---|---|---|

| Triisopropylsilane (TIS) | tert-butyl cation, trityl cation | Tryptophan alkylation, general reduction of cations | sigmaaldrich.com |

| 1,2-Ethanedithiol (EDT) | tert-butyl cation | Tryptophan oxidation, Cysteine(Trt) deprotection | sigmaaldrich.com |

| Water | tert-butyl cation | General side reactions, modulates TFA activity | researchgate.net |

| Thioanisole | Cations from Arg(Pmc/Pbf) protecting groups | Arginine and Tryptophan modification | researchgate.netmerckmillipore.com |

| Phenol | tert-butyl cation | Tyrosine and Tryptophan alkylation | sigmaaldrich.comresearchgate.net |

Considerations for Resin Cleavage and Global Deprotection

For resins with acid-labile linkers, such as Wang or Rink Amide resin, a strong TFA cocktail (e.g., 95% TFA) is used for global deprotection. peptide.compeptide.com This single-step procedure cleaves the peptide from the resin and removes the Boc group from lysine, as well as other standard acid-labile groups like tBu (from Ser, Thr, Tyr, Asp, Glu) and Trt (from Asn, Gln, His). thermofisher.com Prior to acidolysis, the N-terminal Fmoc group must be removed with piperidine, and the peptidyl-resin must be thoroughly washed to remove any residual base, which could neutralize the TFA. sigmaaldrich.com

Conversely, if the peptide is synthesized on a hyper-acid-sensitive resin, such as a 2-chlorotrityl (2-Cl-Trt) or Sieber amide resin, the strategy can be altered. peptide.comsigmaaldrich.com These resins allow for cleavage under very mild acidic conditions (e.g., 1-2% TFA in DCM, or acetic acid mixtures). researchgate.netsigmaaldrich.com Under these conditions, the peptide is cleaved from the resin while the Nε-Boc group on the lysine residue remains intact, yielding a side-chain protected peptide fragment. peptide.com This approach is invaluable for convergent synthesis strategies where protected peptide segments are coupled in solution.

Successful global deprotection requires careful consideration of reaction time and scavenger choice to ensure complete removal of all protecting groups while minimizing damage to the target peptide. sigmaaldrich.comnih.gov Incomplete deprotection is a common cause of failure in the synthesis of long or complex peptides and can be diagnosed by mass spectrometry. sigmaaldrich.com If initial cleavage is incomplete, a second treatment with a fresh cocktail is often effective. sigmaaldrich.com

Advanced Synthetic Applications and Derivatives of Fmoc L Lys Boc Gly Oh

Role in Combinatorial Peptide Library Generation

Combinatorial chemistry is a powerful tool for discovering new bioactive peptides. Fmoc-L-Lys(Boc)-Gly-OH can be used as a building block in the generation of vast peptide libraries.

The most common method for generating one-bead-one-compound (OBOC) peptide libraries is the "split-pool" or "split-and-mix" synthesis technique. acs.orgnih.gov This process allows for the creation of millions of unique peptide sequences simultaneously on a population of resin beads.

The process can be summarized as follows:

Initial Coupling: A starting amino acid or dipeptide, such as this compound, is coupled to all the resin beads.

Deprotection: The Nα-Fmoc group is removed from all beads.

Split: The entire batch of resin beads is divided into multiple reaction vessels.

Diversification: A different Fmoc-protected amino acid is coupled to the beads in each separate vessel.

Pool: All the beads from the different vessels are recombined and mixed thoroughly.

Steps 2 through 5 are repeated for each position in the peptide sequence. This methodology ensures that each individual bead carries a large number of copies of a single, unique peptide sequence. nih.gov The resulting library can then be screened for binding to a specific biological target.

| Library Type | Description | Key Feature |

|---|---|---|

| Split-Pool (OBOC) | Resin beads are split for coupling with different monomers and then pooled together in cycles. acs.orgnih.gov | Each bead displays a single, unique compound. |

| Positional Scanning | A series of sub-libraries is created where one position is fixed with a specific amino acid, while all other positions are mixtures. | Rapidly identifies the optimal amino acid for each position in the sequence. |

| Phage Display | Genetically encoded libraries where peptides are expressed on the surface of bacteriophages. proteogenix.science | Direct link between the displayed peptide (phenotype) and its encoding DNA (genotype). |

DNA-Encoded Library (DEL) technology combines the principles of combinatorial chemistry with the power of DNA sequencing to explore vast chemical space. In a DEL, each small molecule is covalently linked to a unique DNA oligonucleotide that serves as an amplifiable barcode, recording its synthetic history.

Peptide and peptide-like structures are frequently incorporated into DELs. In this context, this compound can be used as a building block during the chemical synthesis phase. The synthesis is performed in solution on DNA-conjugated scaffolds. A typical cycle involves:

Coupling of a building block (e.g., this compound) to the DNA-linked scaffold.

Ligation of a new, unique DNA tag that encodes the identity of the added building block.

Deprotection to prepare for the next coupling step.

This process is repeated in a split-pool manner to generate libraries containing billions of distinct DNA-barcoded compounds. The entire library can then be screened against a protein target in a single tube. After washing away non-binders, the DNA barcodes of the bound molecules are amplified by PCR and identified by high-throughput sequencing, revealing the structures of the successful binders.

Integration into Modified Peptide Synthesis and Bioconjugation Research

The lysine (B10760008) side chain is a primary site for post-synthetic modification and bioconjugation due to the reactivity of its ε-amino group. The use of Fmoc-L-Lys(Boc)-OH in peptide synthesis allows for the precise placement of a modifiable handle within the peptide sequence. chempep.com After the full peptide is assembled and the Boc group is removed, the exposed primary amine on the lysine side chain can be selectively targeted with a wide range of reagents.

Common bioconjugation applications include:

PEGylation: The attachment of polyethylene glycol (PEG) chains to improve the solubility, stability, and pharmacokinetic profile of therapeutic peptides.

Labeling: The conjugation of fluorescent dyes (e.g., fluorescein, rhodamine) or biotin for use in diagnostic assays, cellular imaging, and affinity purification. chempep.com

Drug Conjugation: The linkage of cytotoxic drugs to targeting peptides to create peptide-drug conjugates (PDCs) for targeted cancer therapy.

Lipidation: The attachment of fatty acid chains to enhance membrane association or prolong the in vivo half-life of a peptide.

The nucleophilic ε-amino group typically reacts with electrophilic reagents, such as N-hydroxysuccinimide (NHS) esters, isothiocyanates, or maleimides (after modification of the amine), to form stable covalent bonds. This site-specific modification capability is essential for the development of advanced peptide-based therapeutics and research tools. nbinno.com

Synthesis of Peptides with Post-Translational Modifications

Post-translational modifications (PTMs) are crucial for the biological function of many proteins. The chemical synthesis of peptides bearing PTMs is a powerful tool for studying their effects on protein structure and function. While this compound can be incorporated into a peptide sequence, the subsequent modification of the lysine side chain to introduce PTMs is a common strategy. However, for many modifications, the use of pre-modified lysine derivatives is often a more direct and efficient approach.

The methylation of lysine residues in histone tails is a key epigenetic modification that plays a significant role in regulating gene expression. peptide.com The synthesis of histone tail peptides with site-specific methylation is essential for deciphering the epigenetic code. While a peptide containing a Lys-Gly sequence could theoretically be synthesized using this compound followed by on-resin methylation of the lysine side chain, the more prevalent and efficient method involves the use of pre-methylated lysine building blocks.

Derivatives such as N(α)-Fmoc-N(ε)-(Boc, methyl)-L-lysine and N(α)-Fmoc-N(ε)-dimethyl-L-lysine are commonly employed in SPPS to directly incorporate mono- or dimethylated lysine at specific positions. nih.gov For instance, Fmoc-Lys(Boc)(Me)-OH is a crucial component for synthesizing monomethylated histone fragments, allowing for the study of the regulatory roles of these modified histones. chemicalbook.compeptide.com Peptides incorporating these methylated lysines have been shown to be resistant to enzymatic degradation by trypsin and lysyl endopeptidase, which is a valuable attribute for various biological assays. nih.gov

A convenient route for the preparation of these methylated lysine building blocks has been established, which involves the use of malonate derivatives and dibromobutane to create key intermediates that can be modified at the ε-position of lysine. nih.gov

Glycation, the non-enzymatic reaction of sugars with proteins, is implicated in aging and various diseases, including diabetes. The synthesis of glycated peptides is crucial for studying the biological consequences of these modifications. Similar to the synthesis of methylated peptides, the direct incorporation of a pre-glycated lysine building block is the preferred strategy.

For example, the glycated building block Nα-Fmoc-Lys[Nε-(2-deoxy-d-glucos-2-yl),Nε-Boc]-OH (Fmoc-Lys(Glc,Boc)-OH) has been synthesized and used for the site-specific incorporation of a glycated lysine residue during solid-phase peptide synthesis. nih.gov This approach allows for the synthesis of peptides containing a well-defined glycation site, which is essential for detailed biological and analytical studies. nih.gov While a peptide containing a Lys-Gly sequence from this compound could be a substrate for subsequent glycation, the use of a pre-functionalized monomer like Fmoc-Lys(Glc,Boc)-OH offers greater control and efficiency in the synthesis of specifically glycated peptides.

Utilization in Bioorthogonal Ligation and Click Chemistry (via Lysine modification)

The ε-amino group of the lysine residue, once deprotected, serves as a versatile handle for chemical modification. Peptides synthesized with this compound can be functionalized for bioorthogonal ligation and click chemistry reactions after the removal of the Boc protecting group from the lysine side chain. These reactions enable the site-specific labeling of peptides with a wide range of moieties, including fluorescent dyes, imaging agents, and drug molecules, under mild, biocompatible conditions.

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a powerful tool for peptide modification. bachem.comjpt.com A peptide containing a lysine residue can be post-synthetically modified to introduce an azide or alkyne group on its side chain, which can then be "clicked" with a complementary functional group. bachem.com For instance, the lysine side chain can be reacted with azidoacetic acid to introduce a clickable handle. bachem.com This approach allows for the ligation of peptide fragments, cyclization, and the conjugation of peptides to other molecules. bachem.com

While any exposed lysine residue can be a target for such modifications, the strategic placement of a Lys-Gly sequence using this compound allows for the precise positioning of a bioorthogonal handle within the peptide sequence. Kinetically controlled labeling approaches can also achieve site-selective modification of a single lysine residue on a peptide or protein. acs.org

Development and Utility of Related Lysine-Glycine Derivatives

To address specific challenges encountered during peptide synthesis, particularly those associated with difficult sequences, derivatives of the basic this compound dipeptide have been developed.

Fmoc-Lys(Boc)-(Dmb)Gly-OH for Improved Glycine (B1666218) Incorporation

Peptide sequences containing glycine can be prone to aggregation during SPPS, leading to incomplete reactions and lower purity of the final product. To mitigate this, dipeptides containing a 2,4-dimethoxybenzyl (Dmb) group on the glycine nitrogen have been introduced. The Dmb group acts as a temporary protecting group for the amide backbone nitrogen, disrupting interchain hydrogen bonding and thus preventing aggregation. peptide.com

The dipeptide Fmoc-Lys(Boc)-(Dmb)Gly-OH offers the advantage of incorporating the Lys-Gly sequence while simultaneously preventing aggregation issues often associated with glycine. The Dmb group is stable during the Fmoc deprotection steps but is readily cleaved under the acidic conditions used for the final cleavage of the peptide from the resin, yielding the native peptide sequence. iris-biotech.de The use of Dmb-protected dipeptides has been shown to result in improved reaction rates, higher yields, and fewer impurities in the synthesis of difficult peptides. peptide.com

Other Fmoc-Protected Lysine Derivatives with Varied Side Chain Protection

The standard Boc protection of the lysine side chain in this compound is suitable for many applications. However, for more complex synthetic strategies that require selective deprotection of the lysine side chain while the peptide is still on the solid support, a variety of other protecting groups are available. These orthogonal protecting groups allow for on-resin modification of the lysine side chain, such as branching, cyclization, or the attachment of labels.

The following table summarizes some of the commonly used Fmoc-lysine derivatives with alternative side-chain protection:

| Compound Name | Side Chain Protecting Group | Cleavage Condition | Application |

| Fmoc-Lys(2-Cl-Z)-OH | 2-Chlorobenzyloxycarbonyl | Hydrogenolysis | Stable to TFA, used for fragment condensation. |

| Fmoc-Lys(Dde)-OH | 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | 2% Hydrazine in DMF | Orthogonal protection for on-resin side chain modification. |

| Fmoc-Lys(ivDde)-OH | 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl | 2% Hydrazine in DMF | More stable than Dde, for on-resin side chain modification. |

| Fmoc-Lys(Mtt)-OH | 4-Methyltrityl | Mild acid (e.g., 1% TFA in DCM) | Orthogonal protection for on-resin side chain modification. |

| Fmoc-Lys(Trt)-OH | Trityl | Moderate acid | Acid-labile orthogonal protection. |

| Fmoc-Lys(Aloc)-OH | Allyloxycarbonyl | Palladium catalyst | Orthogonal protection removable under neutral conditions. |

These derivatives provide peptide chemists with a versatile toolbox for the synthesis of complex peptides with diverse modifications. peptide.com The choice of the protecting group depends on the specific synthetic strategy and the desired final product.

Mechanistic and Methodological Research Aspects of Fmoc L Lys Boc Gly Oh Use

Studies on Protecting Group Stability and Lability Profiles

The successful stepwise assembly of a peptide chain hinges on the differential stability of the protecting groups employed. In Fmoc-L-Lys(Boc)-Gly-OH, the Fmoc group serves as a temporary shield for the α-amino group, while the Boc group provides semi-permanent protection for the lysine (B10760008) side-chain's ε-amino group.

The Fmoc and Boc groups exhibit distinct and predictable lability profiles, which is the cornerstone of the Fmoc/tBu synthesis strategy. The Fmoc group is characterized by its sensitivity to basic conditions, whereas the Boc group is labile under acidic conditions. chempep.comorganic-chemistry.org

The Fmoc group is stable under the acidic conditions used for final cleavage and side-chain deprotection but is rapidly removed by treatment with a secondary amine, typically a 20% solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). wikipedia.orgaltabioscience.com The deprotection mechanism proceeds via a β-elimination reaction initiated by the abstraction of the acidic proton on the fluorene ring system. chempep.comaltabioscience.com

Conversely, the Boc group is highly stable under the basic conditions required for repetitive Fmoc group removal. organic-chemistry.org This stability ensures that the lysine side-chain remains protected throughout the chain elongation process, preventing unwanted branching. The Boc group is efficiently cleaved under strongly acidic conditions, most commonly with trifluoroacetic acid (TFA), which is used in the final step to deprotect all side-chain protecting groups and cleave the peptide from the solid support. chemistrysteps.compeptide.com The mechanism of Boc deprotection involves the formation of a stable tert-butyl cation. chemistrysteps.com

Table 1: Stability and Lability of Fmoc and Boc Protecting Groups

| Protecting Group | Stable Conditions | Labile (Cleavage) Conditions | Common Reagents for Cleavage |

|---|---|---|---|

| Fmoc (9-Fluorenylmethyloxycarbonyl) | Acidic (e.g., TFA) chempep.com | Basic wikipedia.org | 20-50% Piperidine in DMF wikipedia.orgaltabioscience.com |

| Boc (tert-Butoxycarbonyl) | Basic (e.g., Piperidine) organic-chemistry.org | Acidic chemistrysteps.compeptide.com | Trifluoroacetic Acid (TFA) chemistrysteps.com |

The concept of orthogonality is fundamental to modern peptide synthesis and is perfectly exemplified by the Fmoc/Boc protection scheme used in this compound. biosynth.com Orthogonal protecting groups are sets of protecting groups that can be removed in any order under distinct chemical conditions without affecting the others. altabioscience.compeptide.com

In this dipeptide, the base-labile Fmoc group and the acid-labile Boc group are truly orthogonal. iris-biotech.denih.gov This orthogonality allows for the selective deprotection of the α-amino group at each synthesis cycle by treatment with a mild base (piperidine) to allow for chain elongation, while the Boc group on the lysine side-chain remains completely intact. chempep.comaltabioscience.com Subsequently, at the end of the synthesis, all acid-labile side-chain protecting groups, including the Boc group on lysine, can be removed simultaneously in a single step with a strong acid (TFA), which does not affect the peptide bonds. altabioscience.comiris-biotech.de This strategy simplifies the synthesis process, enhances yield, and allows for the creation of complex peptides with various modifications. peptide.com

Investigation and Mitigation of Side Reactions during Peptide Synthesis

While the Fmoc/Boc strategy is robust, several side reactions can occur during peptide synthesis, potentially compromising the purity and yield of the final product. Research has focused on understanding and mitigating these phenomena.

Racemization, the loss of stereochemical integrity at the α-carbon of an amino acid, is a significant concern during peptide bond formation. bachem.com The activation of the carboxylic acid group of an Nα-protected amino acid can lead to the formation of a racemizable intermediate, such as an oxazolone. nih.govscripps.edu

For the dipeptide this compound, two points of consideration for racemization exist:

Glycine (B1666218) Residue: Glycine is an achiral amino acid, meaning it does not have a stereocenter at its α-carbon. Therefore, the glycine residue in this dipeptide is not susceptible to racemization. bachem.com

Lysine Residue: The L-lysine residue is chiral and can potentially racemize. However, urethane-based protecting groups like Fmoc are known to suppress racemization during the activation and coupling steps. nih.gov When coupling the this compound unit to a growing peptide chain, the risk of racemization at the lysine center is generally low, especially when using standard coupling reagents like carbodiimides in the presence of additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure. bachem.compeptide.com The choice of coupling reagent and base can significantly impact the extent of racemization, with weaker, sterically hindered bases being preferable. bachem.comluxembourg-bio.com

Aspartimide formation is a well-known side reaction in Fmoc-SPPS, but it specifically occurs at aspartic acid (Asp) or asparagine (Asn) residues, particularly when they are followed by amino acids like glycine. This reaction is not directly applicable to the this compound building block itself as it contains neither Asp nor Asn.

However, a related cyclization reaction, diketopiperazine (DKP) formation , is relevant. This intramolecular side reaction can occur after the this compound dipeptide has been coupled to the resin-bound peptide chain. When the subsequent Fmoc-protected amino acid is to be added, the deprotected N-terminal amino group of the lysine can attack the carbonyl group of the preceding amino acid. More commonly, after coupling a dipeptide to the resin, the free N-terminal amine can attack the ester linkage to the resin, cleaving the dipeptide from the support as a cyclic diketopiperazine. iris-biotech.de The sequence Lys-Gly is not particularly prone to this, but sequences with Proline or Glycine at the C-terminal of the dipeptide on the resin are more susceptible. iris-biotech.denih.gov

Table 2: Mitigation Strategies for Common Cyclization Side Reactions

| Side Reaction | Description | Mitigation Strategies |

|---|---|---|

| Diketopiperazine (DKP) Formation | Intramolecular cyclization of a resin-bound dipeptide, leading to chain termination and cleavage from the resin. iris-biotech.de | - Use of dipeptide building blocks for the third and fourth residues. peptide.comiris-biotech.de |

The efficiency of both the repetitive Fmoc deprotection and the final Boc deprotection is critical for obtaining the target peptide in high purity.

Incomplete Fmoc Deprotection: Failure to completely remove the Fmoc group from the N-terminus of the growing peptide chain before the next coupling step results in deletion sequences, where one or more amino acids are missing from the final product. nih.govcsic.es This issue can be exacerbated in "difficult sequences" that are prone to aggregation on the solid support, which hinders reagent access. peptide.comnih.govnih.gov

Mitigation: Strategies to overcome incomplete Fmoc deprotection include extending the deprotection time, performing a double deprotection step, increasing the reaction temperature, or adding chaotropic agents to disrupt aggregation. peptide.comnih.gov The use of stronger, non-nucleophilic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in the deprotection cocktail can also improve efficiency, though caution is needed with sensitive sequences. peptide.comiris-biotech.de

Incomplete Boc Deprotection: During the final cleavage step with TFA, incomplete removal of the Boc group from the lysine side-chain can occur, although it is less common than with other more acid-resistant protecting groups. nih.govnih.gov Incomplete deprotection of other side-chain groups (like tBu on Ser, Thr, Asp, Glu) can also be an issue, particularly if cleavage times are too short or TFA concentrations are too low. acs.org

Mitigation: Ensuring a sufficient reaction time (typically 1-4 hours) with a standard cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5) is usually effective for removing the Boc group. amazonaws.comthermofisher.com For peptides with multiple protecting groups that are slow to cleave, extending the cleavage time or using a two-stage cleavage strategy may be necessary. nih.govacs.org

Optimization of Reaction Conditions for Coupling and Deprotection

The efficiency of incorporating this compound into a peptide sequence and the subsequent removal of its Fmoc group are highly dependent on reaction conditions. Optimization of parameters such as solvent, temperature, and reaction time is crucial for maximizing yield and purity.

The choice of solvent is critical in SPPS as it must effectively solvate the resin, the growing peptide chain, and the reagents. peptide.combiotage.com N,N-Dimethylformamide (DMF) and N-methylpyrrolidone (NMP) are the most commonly used solvents in Fmoc-SPPS. biotage.com

Dimethylformamide (DMF): DMF is a polar aprotic solvent that provides excellent solvation for peptide-resins, leading to high coupling yields. nih.gov It is also effective at solubilizing most coupling reagents and Fmoc-amino acids. biotage.com However, DMF can degrade over time to release dimethylamine, a secondary amine that can cause premature deprotection of the Fmoc group, leading to byproduct formation. peptide.com Furthermore, its use is becoming restricted due to toxicity concerns. rsc.orgunifi.it

N-methylpyrrolidone (NMP): NMP is generally considered a better solvating agent than DMF for both the resin and the growing peptide chain, which can be particularly advantageous in preventing aggregation during the synthesis of long or hydrophobic sequences. peptide.combiotage.com This improved solvation can lead to higher crude purity. biotage.com However, some studies have reported that Fmoc-amino acids may exhibit greater decomposition over extended periods when dissolved in NMP compared to DMF. peptide.com

The choice between DMF and NMP can significantly impact synthesis outcomes. For example, in the synthesis of a human-alpha-calcitonin gene-related peptide fragment, DMF provided superior peptide-resin solvation and higher average coupling yields (99.5%) compared to NMP (78.1%). nih.gov In contrast, for a short but very hydrophobic peptide, using NMP improved the crude purity by better maintaining the peptide's solubility during elongation compared to DMF. biotage.com

Recent research has focused on "green" or more environmentally benign solvents to replace DMF and NMP. rsc.orgbiotage.com Binary mixtures, such as those containing dimethyl sulfoxide (DMSO) with ethyl acetate (EtOAc) or 2-methyltetrahydrofuran (2-Me-THF), have shown promise as viable alternatives, performing comparably to DMF in terms of yield and purity for a range of model peptides. rsc.org

Table 2: Comparison of Common Solvents in Fmoc-SPPS

| Solvent | Key Advantages | Key Disadvantages |

|---|---|---|

| DMF | Excellent solvation of peptide-resin. nih.gov High coupling yields. nih.gov Good reagent solubility. biotage.com | Can degrade to dimethylamine, causing premature Fmoc removal. peptide.com Toxicity concerns. rsc.org |

| NMP | Superior solvation, especially for hydrophobic/long peptides, reducing aggregation. peptide.combiotage.com Can improve crude purity. biotage.com | Fmoc-amino acids may be less stable over time compared to in DMF. peptide.com |

| Green Solvents (e.g., 2-Me-THF, binary mixtures) | Reduced toxicity and environmental impact. rsc.orgbiotage.com Can provide high crude purity. biotage.com | May require significant protocol optimization, especially for deprotection steps. biotage.com |

Manipulating temperature and reaction time is a key strategy for optimizing both the coupling of this compound and the subsequent Fmoc deprotection step. Traditionally, SPPS reactions are performed at room temperature, but elevated temperatures can significantly accelerate reaction rates.

Increasing the synthesis temperature can drastically reduce the required time for both coupling and deprotection phases without compromising, and in some cases even improving, the crude peptide purity. csbio.com For instance, syntheses performed at higher temperatures can achieve comparable or better results in a fraction of the time. This is particularly beneficial for driving difficult coupling reactions to completion, such as those involving sterically hindered amino acids. rsc.org

A study comparing different synthesis conditions demonstrated that by increasing the temperature, coupling times could be reduced while maintaining high crude purity. csbio.com Conversely, decreasing the coupling time while keeping the temperature constant led to a significant negative impact on purity. csbio.com For example, using HATU coupling, a synthesis at 75°C with a 5-minute coupling time yielded higher purity than a synthesis at room temperature with a 45-minute coupling time.

The optimization of these parameters is highly dependent on the specific peptide sequence and the coupling reagents used. jpt.com While shorter reaction times at room temperature are often sufficient, some sequences may require extended times or mild heating to achieve complete coupling. jpt.com For example, the formation of a peptide-oligonucleotide conjugate was found to be essentially complete within two hours at room temperature, with no yield increase observed at a higher temperature (50°C) or with a longer reaction time (16 hours). nih.gov

Table 3: Effect of Temperature and Time on Peptide Synthesis Purity (Illustrative Examples)

| Coupling Chemistry | Temperature (°C) | Deprotection Time (min) | Coupling Time (min) | Crude Purity (%) |

|---|---|---|---|---|

| HBTU | Room Temp | 3 + 7 | 45 | 88.3 |

| HBTU | 75 | 1 + 1.5 | 5 | 92.1 |

| DIC | Room Temp | 3 + 7 | 45 | 86.4 |

| DIC | 75 | 1 + 1.5 | 5 | 89.2 |

(Data adapted from a representative study on peptide synthesis optimization) csbio.com

Regioselectivity and Chemoselectivity in Dipeptide Coupling

When using amino acid derivatives with multiple nucleophilic sites, such as lysine, controlling the regioselectivity of the coupling reaction is essential. This compound is a pre-formed dipeptide where the regiochemistry is already defined: the glycine is attached to the α-amino group of the lysine. However, the principles of regioselectivity are critical when considering the synthesis of such dipeptides from their constituent amino acids, for instance, by coupling a glycine derivative to Fmoc-L-Lys(Boc)-OH.

The primary challenge in coupling to a lysine derivative that is not protected at the α-amino position is achieving chemoselectivity between the α-amino and ε-amino groups. The α-amino group is generally more nucleophilic and less sterically hindered than the ε-amino group, which favors acylation at the α-position. However, this selectivity can be influenced by the reaction conditions and the coupling reagents employed.

A study by Shatzmiller et al. demonstrated that the choice of activating agent could direct the site of peptide bond formation on L-methyl lysinate. researchgate.net

Method A (Isobutyl chloroformate): This method resulted in high yields of acylation at the more nucleophilic ε-amino group, irrespective of the amino acid being coupled. researchgate.net

Method B (N,N,-bis(2-oxo-3-oxazolidinyl) phosphinic chloride, BOP-Cl): This reagent highly favored amidation at the α-amino group, especially when coupling bulky amino acids. researchgate.net

This demonstrates that by selecting the appropriate coupling reagent, one can control the regioselectivity of the acylation. For the synthesis of a dipeptide like this compound, where α-acylation is desired, a reagent like BOP-Cl or modern uronium/phosphonium salts (e.g., HATU, HBTU) would be employed with an Nα-protected lysine derivative (e.g., Boc-Lys-OH) to ensure the incoming amino acid couples exclusively to the desired position. nih.govrsc.org In the case of this compound, the Boc group on the ε-amino group and the Fmoc group on the α-amino group of the lysine residue ensure that subsequent couplings occur specifically at the N-terminus of the glycine residue, preserving the integrity of the peptide sequence. peptide.comp3bio.com

Analytical and Characterization Techniques for Synthetic Validation in Research

Chromatographic Methods for Purity Assessment

Chromatographic techniques are indispensable for separating the target compound from unreacted starting materials, byproducts, and other impurities generated during the synthesis and purification processes.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of Fmoc-protected amino acids and peptides, including Fmoc-L-Lys(Boc)-Gly-OH. This technique offers high resolution and sensitivity, allowing for the accurate quantification of the main product and any minor impurities. Purity levels for commercial-grade Fmoc-protected amino acids and dipeptides are typically expected to be ≥98.0% or higher as determined by HPLC analysis sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com. The high-pressure system allows for the use of very small particle-sized stationary phases, which results in sharper peaks and better separation of components in the mixture.

Reversed-Phase HPLC (RP-HPLC) for Crude Product and Intermediates

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common mode of HPLC used for the analysis of peptides and their derivatives. In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent, typically a mixture of water and an organic solvent like acetonitrile. A gradient elution, where the concentration of the organic solvent is increased over time, is often used to separate compounds with varying polarities.

For this compound and its precursors, RP-HPLC is used to monitor the progress of the reaction, assess the purity of the crude product after synthesis, and analyze fractions during purification. The retention time of the compound is dependent on its hydrophobicity; the bulky, nonpolar Fmoc and Boc groups contribute significantly to the retention of the molecule on the nonpolar stationary phase.

Typical RP-HPLC Conditions for Analysis:

| Parameter | Description |

|---|---|

| Column | C18 (e.g., Waters Atlantis™, Phenomenex Kinetex®) |

| Mobile Phase A | Water with 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) |

| Detection | UV spectrophotometry, typically at wavelengths of 214 nm, 254 nm, or 280 nm |

| Flow Rate | 0.2 - 1.0 mL/min |

| Temperature | Ambient or controlled (e.g., 40°C) |

This table is interactive. Data is compiled from common methodologies for peptide analysis scienceopen.com.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and simple chromatographic method used for qualitatively monitoring the progress of a chemical reaction. In the synthesis of this compound, TLC can be used to track the consumption of the starting materials (e.g., Fmoc-L-Lys(Boc)-OH and a protected glycine) and the formation of the dipeptide product. By spotting the reaction mixture on a TLC plate (typically silica gel) at different time points and eluting with an appropriate solvent system, the appearance of a new spot corresponding to the product and the disappearance of the reactant spots can be visualized, often under UV light due to the UV-active Fmoc group. Purity by TLC for related starting materials is often specified to be at least 98% omizzur.com.

Spectroscopic Methods for Structural Confirmation

Once the purity of this compound has been established, spectroscopic methods are employed to confirm its molecular structure and weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Building Blocks and Peptides

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical tools for elucidating the detailed structure of a molecule. Both one-dimensional (¹H NMR, ¹³C NMR) and two-dimensional NMR experiments can be performed to confirm the connectivity of atoms and the stereochemistry of the compound.

For this compound, ¹H NMR would be used to confirm the presence and integration of protons associated with the distinct parts of the molecule:

Fmoc Group: Aromatic protons typically appear in the range of 7.3-7.8 ppm scienceopen.com. The methylene and methine protons of the fluorenyl group would also show characteristic signals.

Lysine (B10760008) Side Chain: The aliphatic protons of the lysine side chain would appear as a series of multiplets in the upfield region of the spectrum (approx. 1.2-3.1 ppm).

Boc Group: A characteristic sharp singlet corresponding to the nine equivalent protons of the tert-butyl group would be observed around 1.4 ppm scienceopen.com.

Glycine (B1666218) Residue: The alpha-protons of the glycine moiety would typically appear as a distinct signal, often a doublet or multiplet depending on coupling, around 3.8-4.0 ppm.

Amide Protons: The NH protons would appear as distinct signals that can be confirmed by D₂O exchange experiments.

While a specific spectrum for this compound is not publicly available, the expected chemical shifts can be inferred from the spectra of its constituent parts, such as Fmoc-Lys-OH and Boc-Lys-OH chemicalbook.comchemicalbook.com.

Mass Spectrometry (MS, UPLC-MS) for Molecular Weight and Fragment Analysis

Mass Spectrometry (MS) is a vital technique for determining the molecular weight of a compound, thereby confirming its identity. When coupled with Ultra-Performance Liquid Chromatography (UPLC-MS), it provides both purity data and mass confirmation in a single analysis. The molecular formula for this compound is C₂₈H₃₅N₃O₇, which corresponds to a monoisotopic mass of approximately 525.25 g/mol iris-biotech.de.

Electrospray ionization (ESI) is a soft ionization technique commonly used for peptides that typically generates protonated molecular ions [M+H]⁺ or other adducts (e.g., [M+Na]⁺). For this compound, the expected mass-to-charge ratio (m/z) for the protonated molecule would be approximately 526.25. High-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing highly accurate mass measurements. Tandem mass spectrometry (MS/MS) can be used to fragment the molecule and analyze the resulting pieces, which provides further structural confirmation by matching the fragmentation pattern to the expected structure of the dipeptide.

Expected Mass Spectrometry Data for this compound:

| Property | Value |

|---|---|

| Molecular Formula | C₂₈H₃₅N₃O₇ |

| Molecular Weight | 525.59 g/mol iris-biotech.de |

| Monoisotopic Mass | 525.24785 g/mol |

| Expected Ion [M+H]⁺ | ~526.2551 m/z |

| Expected Ion [M+Na]⁺ | ~548.2371 m/z |

This table is interactive and contains calculated values based on the compound's formula.

UV Spectroscopy for Fmoc Deprotection Monitoring

In the realm of solid-phase peptide synthesis (SPPS), particularly utilizing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry, ensuring the complete removal of the Nα-Fmoc protecting group at each cycle is paramount for the successful elongation of the peptide chain. Incomplete deprotection leads to the formation of deletion sequences, which are often difficult to separate from the target peptide. UV spectroscopy provides a real-time, non-invasive method to monitor the deprotection step by quantifying the release of the Fmoc group. thieme-connect.deresearchgate.net

The process leverages the distinct UV absorbance properties of the Fmoc chromophore and its cleavage by-product. The Fmoc group is typically removed by treating the resin-bound peptide with a basic solution, commonly piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). chempep.comp3bio.com This cleavage reaction releases the Fmoc group as a dibenzofulvene (DBF) moiety, which subsequently reacts with piperidine to form a piperidine-dibenzofulvene adduct. thieme-connect.de This adduct possesses a strong UV absorbance maximum, typically around 301 nm. researchgate.net

By continuously monitoring the absorbance of the solution flowing from the synthesis column at this wavelength, the progress of the deprotection reaction can be tracked. thieme-connect.de The completion of the reaction is indicated when the absorbance returns to the baseline, signifying that no more Fmoc group is being removed from the resin. This technique allows for the precise determination of the required deprotection time for each amino acid, which can vary depending on the sequence. researchgate.net This is particularly valuable in identifying difficult couplings or deprotection steps within complex peptide sequences. thieme-connect.deresearchgate.net

The quantitative data obtained from UV monitoring can also be used to estimate the efficiency of the preceding coupling reaction. researchgate.net The amount of released Fmoc adduct is directly proportional to the number of free amino groups that were successfully coupled in the previous step. The Fmoc test, a colorimetric assay based on this principle, is a critical quality control step to determine resin loading and monitor the progress of peptide elongation. springernature.com The resin functionalization can be calculated using the Beer-Lambert law, as shown in the formula below. rsc.org

f = (A₃₀₀ · V) / (ε · l · m)

Where:

f = resin functionalization (loading)

A₃₀₀ = measured absorbance at 300 nm

V = volume of the flask

ε = molar extinction coefficient of the Fmoc adduct (e.g., 7800 M⁻¹cm⁻¹) rsc.org

l = path length of the cuvette

m = weight of the resin

Modern automated peptide synthesizers are often equipped with in-line UV detectors to automate this monitoring process, allowing for feedback control and optimization of deprotection times for each cycle. thieme-connect.devapourtec.com

Assessment of Peptide Yield and Coupling Efficiency

The assessment of peptide yield begins with determining the theoretical yield based on the initial loading of the resin. mdpi.com After cleavage from the resin and purification, the actual yield of the lyophilized peptide is measured and expressed as a percentage of the theoretical maximum. mdpi.com However, the gross weight of the lyophilized product can be misleading as it often contains water and counterions (like trifluoroacetate from the cleavage process), with the net peptide content typically ranging from 60-80%. biosynth.com

To accurately determine the net peptide content and thus the true yield, quantitative amino acid analysis (AAA) is employed. biosynth.com This technique involves hydrolyzing the peptide into its constituent amino acids and quantifying them, providing a precise measure of the amount of peptide in the sample. biosynth.com

The efficiency of individual coupling reactions is monitored throughout the synthesis to ensure reactions proceed to completion. In addition to UV monitoring of Fmoc deprotection, qualitative colorimetric tests like the ninhydrin (Kaiser) test can be used to detect the presence of unreacted primary amines on the resin after a coupling step. thieme-connect.de A positive test indicates incomplete coupling, necessitating a second coupling reaction.

The final purity of the crude peptide, which reflects the cumulative efficiency of all synthesis steps, is typically assessed by analytical reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with mass spectrometry (MS). gyrosproteintechnologies.comnih.gov RP-HPLC separates the target peptide from deletion sequences and other impurities, and the peak area of the desired peptide relative to the total peak area provides a measure of its purity. nih.gov MS confirms the identity of the target peptide by verifying its molecular weight. gyrosproteintechnologies.com

Stereochemical Purity Analysis

The biological activity of a peptide is critically dependent on its specific three-dimensional structure, which is dictated by the stereochemistry of its constituent amino acids. nih.govresearchgate.net Naturally occurring peptides are almost exclusively composed of L-amino acids. During chemical synthesis, however, there is a risk of racemization—the conversion of an L-amino acid to its D-enantiomer. nih.govresearchgate.net The presence of these D-isomeric impurities can alter the peptide's structure and function, potentially leading to reduced efficacy or unwanted biological effects. nih.gov Therefore, the analysis of stereochemical purity is a crucial aspect of quality control for synthetic peptides. researchgate.net

Diastereomeric peptides (peptides differing in the stereochemistry at one or more chiral centers) have identical masses, making them indistinguishable by standard mass spectrometry. nih.gov Consequently, chromatographic separation is necessary to detect and quantify stereochemical impurities. nih.govresearchgate.net The primary challenge in this analysis is that D/L isomers have identical physicochemical properties, making their separation difficult. nih.gov

A common and robust method for assessing enantiomeric purity involves the complete hydrolysis of the peptide into its individual amino acids, followed by analysis using chiral chromatography. researchgate.netdigitellinc.com High-performance liquid chromatography (HPLC) with a chiral stationary phase is often used to separate the D- and L-enantiomers of each amino acid. researchgate.net These separated amino acids can then be quantified using mass spectrometry (GC-MS or LC-MS/MS). biosynth.comdigitellinc.com

To correct for any racemization that might occur during the acidic hydrolysis step itself, the hydrolysis is often performed in deuterated acid (e.g., DCl in D₂O). biosynth.comresearchgate.net Amino acids that racemize during hydrolysis will incorporate deuterium at the α-carbon. By monitoring the non-deuterated molecular ions of both enantiomers via MS, the original proportion of D-amino acids present in the synthetic peptide can be accurately determined. biosynth.com This method has been shown to be capable of quantifying D-isomer impurities at levels as low as 0.1%. digitellinc.com This rigorous analysis ensures the stereochemical integrity of the final peptide product, which is essential for its intended application in research and therapeutics. nih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| 9-fluorenylmethyloxycarbonyl | Fmoc |

| tert-butoxycarbonyl | Boc |

| Piperidine | - |

| N,N-dimethylformamide | DMF |

| Dibenzofulvene | DBF |

| Trifluoroacetic acid | TFA |

| Deuterium chloride | DCl |

Future Directions and Emerging Challenges in Peptide Synthesis Research with Fmoc L Lys Boc Gly Oh

Development of More Efficient and Greener Synthetic Protocols

The conventional Fmoc/tBu solid-phase peptide synthesis, while highly effective, is often criticized for its heavy reliance on hazardous solvents like dimethylformamide (DMF) and dichloromethane (B109758) (DCM). guidechem.comadvancedchemtech.com These solvents constitute the vast majority of waste generated during peptide synthesis. advancedchemtech.com A significant future direction is the development of greener protocols that replace these solvents with more environmentally benign alternatives. Research has shown that solvents like propylene (B89431) carbonate can be a viable substitute for both coupling and deprotection steps in Fmoc-SPPS, yielding peptides of comparable purity to those synthesized in DMF. advancedchemtech.comiris-biotech.de

The implementation of such green solvents would directly impact the use of Fmoc-L-Lys(Boc)-Gly-OH, as its solubility and reactivity in these alternative media will be a key consideration. Furthermore, "in situ" Fmoc removal protocols, where the deprotection agent is added directly to the coupling cocktail without intermediate washing steps, are being explored to significantly reduce solvent consumption. nih.gov The compatibility of this compound with these one-pot procedures will be crucial for its continued use in these more sustainable synthetic routes.

Table 1: Comparison of Solvents in Fmoc-SPPS

| Solvent | Hazards | Greener Alternatives | References |

|---|---|---|---|

| Dimethylformamide (DMF) | Reproductive toxicity, high boiling point | Propylene carbonate, Acetonitrile, THF | guidechem.comadvancedchemtech.comiris-biotech.de |

| Dichloromethane (DCM) | Carcinogen, volatile organic compound | Propylene carbonate, 2-Methyltetrahydrofuran (2-MeTHF) | advancedchemtech.comgoogle.com |

Addressing Synthetic Challenges of "Difficult-to-Synthesize" Peptides

"Difficult-to-synthesize" peptides are sequences prone to issues like aggregation and incomplete reactions during SPPS, leading to low yields and purity. nbinno.com These problems are often associated with strong inter-chain hydrogen bonding and the collapse of the peptide-resin matrix. nbinno.com While this compound is a standard building block, its use as a dipeptide can contribute to mitigating these challenges by reducing the number of coupling and deprotection cycles, thereby minimizing the opportunities for side reactions and aggregation.